Cas no 932-01-4 (4,4-dimethylcyclohexan-1-ol)

4,4-dimethylcyclohexan-1-ol structure
4,4-dimethylcyclohexan-1-ol structure
Nombre del producto:4,4-dimethylcyclohexan-1-ol
Número CAS:932-01-4
MF:C8H16O
Megavatios:128.212042808533
MDL:MFCD00101954
CID:40304
PubChem ID:136735

4,4-dimethylcyclohexan-1-ol Propiedades químicas y físicas

Nombre e identificación

    • 4,4-Dimethylcyclohexanol
    • 4,4-Dimethylcyclohexan-1-ol
    • Cyclohexanol, 4,4-dimethyl-
    • 4,4-dimethyl-cyclohexanol
    • Cyclohexanol,4,4-dimethyl-
    • 4,4-dimethyl-1-cyclohexanol
    • VUQOIZPFYIVUKD-UHFFFAOYSA-N
    • SY047599
    • EN002271
    • 4,4-Dimethylcyclohexan-1-ol, AldrichCPR
    • ST2410874
    • AB0027725
    • W9592
    • 932D014
    • A844474
    • J-
    • 4,4-Dimethylcyclohexanol (ACI)
    • GS-4181
    • J-514021
    • DTXSID70239320
    • Cyclohexanol, dimethyl-
    • EN300-141606
    • AKOS006227678
    • 932-01-4
    • DB-008360
    • SCHEMBL43449
    • CS-W019410
    • 4 pound not4-Dimethylcyclohexanol
    • MFCD00101954
    • DB-243440
    • 4,4-dimethylcyclohexan-1-ol
    • MDL: MFCD00101954
    • Renchi: 1S/C8H16O/c1-8(2)5-3-7(9)4-6-8/h7,9H,3-6H2,1-2H3
    • Clave inchi: VUQOIZPFYIVUKD-UHFFFAOYSA-N
    • Sonrisas: OC1CCC(C)(C)CC1

Atributos calculados

  • Calidad precisa: 128.12
  • Masa isotópica única: 128.12
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 9
  • Cuenta de enlace giratorio: 0
  • Complejidad: 86.7
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 20.2
  • Xlogp3: 2

Propiedades experimentales

  • Denso: 0.9250
  • Punto de fusión: 28 °C
  • Punto de ebullición: 186.05°C
  • Punto de inflamación: 66.6°C
  • índice de refracción: 1.4613
  • PSA: 20.23000
  • Logp: 1.94750

4,4-dimethylcyclohexan-1-ol Información de Seguridad

  • Instrucciones de peligro: H302-H315-H319-H335
  • Código de categoría de peligro: 36
  • Instrucciones de Seguridad: 26
  • Señalización de mercancías peligrosas: Xi
  • Condiciones de almacenamiento:Sealed in dry,2-8°C

4,4-dimethylcyclohexan-1-ol PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Apollo Scientific
OR22877-25g
4,4-Dimethylcyclohexan-1-ol
932-01-4 98%
25g
£535.00 2025-02-19
abcr
AB224048-1 g
4,4-Dimethylcyclohexan-1-ol, 95%; .
932-01-4 95%
1g
€106.60 2023-01-26
Enamine
EN300-141606-2.5g
4,4-dimethylcyclohexan-1-ol
932-01-4 95%
2.5g
$57.0 2023-06-08
Chemenu
CM102545-10g
Cyclohexanol,4,4-dimethyl-
932-01-4 97%
10g
$271 2024-07-19
Cooke Chemical
BD3304045-250mg
4,4-Dimethylcyclohexanol
932-01-4 97%
250mg
RMB 90.40 2025-02-21
Cooke Chemical
BD3304045-5g
4,4-Dimethylcyclohexanol
932-01-4 97%
5g
RMB 732.00 2025-02-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
GR442-25g
4,4-dimethylcyclohexan-1-ol
932-01-4 97%
25g
4422CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
GR442-10g
4,4-dimethylcyclohexan-1-ol
932-01-4 97%
10g
2128CNY 2021-05-08
Chemenu
CM102545-10g
Cyclohexanol,4,4-dimethyl-
932-01-4 97%
10g
$243 2021-06-15
eNovation Chemicals LLC
D518320-25g
4,4-DiMethylcyclohexanol
932-01-4 97%
25g
$1265 2024-05-24

4,4-dimethylcyclohexan-1-ol Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  cooled; 2 h, rt
Referencia
2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone
Uyanik, Muhammet; Akakura, Matsujiro; Ishihara, Kazuaki, Journal of the American Chemical Society, 2009, 131(1), 251-262

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol
Referencia
Orally active and brain permeable proline amides as highly selective 5HT2c agonists for the treatment of obesity
Liu, Kevin K.-C.; Lefker, Bruce A.; Dombroski, Mark A.; Chiang, Phoebe; Cornelius, Peter; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(7), 2365-2369

Synthetic Routes 3

Condiciones de reacción
Referencia
Palladium II catalyzed decomposition of cyclic hydroperoxides: a new and simple way to α,β-unsaturated aldehydes
Formanek, K.; Aune, J. P.; Jouffret, M.; Metzger, J., Nouveau Journal de Chimie, 1979, 3(5), 311-20

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Ceric ammonium nitrate Catalysts: (OC-6-43)-[Octahydro-1,4-dimethyl-7-[(2-pyridinyl-κN)methyl]-1H-1,4,7-triazonine… Solvents: Acetonitrile ,  Water ;  30 min, 0 °C; 30 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
Referencia
Iron-Catalyzed C-H Hydroxylation and Olefin cis-Dihydroxylation Using a Single-Electron Oxidant and Water as the Oxygen-Atom Source
Garcia-Bosch, Isaac; Codola, Zoel; Prat, Irene; Ribas, Xavi; Lloret-Fillol, Julio; et al, Chemistry - A European Journal, 2012, 18(42), 13269-13273

Synthetic Routes 5

Condiciones de reacción
Referencia
The contribution of charge to affinity at functional (M3) muscarinic receptors in guinea pig ileum assessed from the effects of the carbon analog of 4-DAMP methiodide
Barlow, R. B.; Bond, Susan; Holdup, D. W.; Howard, J. A. K.; McQueen, D. S.; et al, British Journal of Pharmacology, 1992, 106(4), 819-22

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Water Catalysts: Aluminum nickel alloy Solvents: Water ;  6 h, 2.8 kbar, 80 °C
Referencia
Selective reduction of ketones using water as a hydrogen source under high hydrostatic pressure
Tomin, Anna; Lazarev, Alexander; Bere, Matthew P.; Redjeb, Hana; Toeroek, Bela, Organic & Biomolecular Chemistry, 2012, 10(36), 7321-7326

Synthetic Routes 7

Condiciones de reacción
Referencia
The influence of lithium complexing agents on the regioselectivity of reductions of substituted 2-cyclohexenones by lithium aluminum hydride and lithium borohydride
Loupy, Andre; Seyden-Penne, Jacqueline, Tetrahedron, 1980, 36(13), 1937-42

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Peracetic acid Catalysts: stereoisomer of Bis(1,1,1-trifluoromethanesulfonato-κO)[rel-(3R,9R)-3,6,9-trimet… Solvents: Acetonitrile ;  -35 °C
1.2 -35 °C
Referencia
Trapping a Highly Reactive Nonheme Iron Intermediate That Oxygenates Strong C-H Bonds with Stereoretention
Serrano-Plana, Joan; Oloo, Williamson N.; Acosta-Rueda, Laura; Meier, Katlyn K.; Verdejo, Begona; et al, Journal of the American Chemical Society, 2015, 137(50), 15833-15842

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Hydrogen peroxide Catalysts: Iron (thymine-1-acetic acid complex) Solvents: Acetonitrile ;  10 h, 60 °C
Referencia
From DNA to catalysis: a thymine-acetate ligated non-heme iron(III) catalyst for oxidative activation of aliphatic C-H bonds
Al-hunaiti, Afnan; Raisanen, Minna; Repo, Timo, Chemical Communications (Cambridge, 2016, 52(10), 2043-2046

Synthetic Routes 10

Condiciones de reacción
1.1 Catalysts: Alcohol dehydrogenase
Referencia
Enzymic "in vitro" reduction of ketones. VII. Reduction rates and stereochemistry of the HLAD catalyzed reduction of 2-alkylcyclohexanones, dimethylcyclohexanones, cycloalkanones and bicycloalkanones
Van Osselaer, T. A.; Lemiere, G. L.; Lepoivre, J. A.; Alderweireldt, F. C., Bulletin des Societes Chimiques Belges, 1980, 89(5), 389-98

Synthetic Routes 11

Condiciones de reacción
Referencia
Preparation of quinolinylmethyl- or naphthalenemethylpiperidinecarboxylic acid derivatives as S1P modulating agents
, World Intellectual Property Organization, , ,

Synthetic Routes 12

Condiciones de reacción
Referencia
The effect of nonbonded interactions on the regioselectivity of cyclization of the 5-hexenyl radical
Beckwith, Athelstan L. J.; Lawrence, Tony, Journal of the Chemical Society, 1979, (11), 1535-9

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Sodium borohydride Catalysts: Cobalt chloride (CoCl2) Solvents: Water
Referencia
Reductions of α,β-unsaturated ketones by NaBH4 or NaBH4 + CoCl2: selectivity control by water or by aqueous micellar solutions
Aramini, Andrea; Brinchi, Lucia; Germani, Raimondo; Savelli, Gianfranco, European Journal of Organic Chemistry, 2000, (9), 1793-1797

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Triethylborane ,  Tributylstannane ,  Oxygen Solvents: Benzene ,  Tetrahydrofuran ;  96 h, rt
1.2 Reagents: Sodium carbonate Catalysts: Water Solvents: Methanol ;  overnight, reflux
Referencia
A free radical method for reduction of cyclohexanones-preferential formation of equatorial alcohols
Clive, Derrick L. J.; Cheng, Hua, Synthetic Communications, 2003, 33(11), 1951-1961

Synthetic Routes 15

Condiciones de reacción
Referencia
Steric effects on the dissociation constants of acyclic, mono- and bicyclic carboxylic acids
Grob, Cyril A.; Schweizer, Thomas; Wenk, Paul; Wild, Rolf S., Helvetica Chimica Acta, 1977, 60(2), 482-94

4,4-dimethylcyclohexan-1-ol Raw materials

4,4-dimethylcyclohexan-1-ol Preparation Products

4,4-dimethylcyclohexan-1-ol Literatura relevante

  • 1. Substituent effects in saturated systems. Complex formation between carbonitriles and iodine monochloride
    G. E. Hawkes,J. H. P. Utley J. Chem. Soc. Perkin Trans. 2 1973 128
  • 2. A regioselective and stereospecific synthesis of allylsilanes from secondary allylic alcohol derivatives
    Ian Fleming,Dick Higgins,Nicholas J. Lawrence,Andrew P. Thomas J. Chem. Soc. Perkin Trans. 1 1992 3331
  • 3. 203. Studies in the polyene series. Part XLI. A new isomerisation product from citral
    H. B. Henbest,B. L. Shaw,George Woods J. Chem. Soc. 1952 1154
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:932-01-4)4,4-dimethylcyclohexan-1-ol
A844474
Pureza:99%
Cantidad:25g
Precio ($):371.0